Silicon dioxide can be classified into two main categories based on its structure:
Silicon dioxide can be synthesized through various methods, each yielding different structural and morphological characteristics. Key synthesis methods include:
The molecular structure of silicon dioxide consists of a three-dimensional network of silicon and oxygen atoms. Each silicon atom is tetrahedrally coordinated by four oxygen atoms, forming a SiO4 tetrahedron. These tetrahedra are interconnected through shared oxygen atoms, creating an extensive network that contributes to the compound's hardness and thermal stability.
Silicon dioxide participates in various chemical reactions:
The mechanism of action for silicon dioxide largely depends on its application context:
Silicon dioxide exhibits several notable physical and chemical properties:
Silicon dioxide has a broad range of scientific and industrial applications:
Silicon dioxide (SiO₂) exhibits remarkable structural diversity, categorized into crystalline and amorphous forms. In all polymorphs, silicon (Si) atoms are tetrahedrally coordinated by four oxygen (O) atoms, forming a three-dimensional covalent network. The Si–O bond length averages 161 pm in α-quartz, with variations across polymorphs: α-tridymite shows bond lengths between 154–171 pm, while stishovite—a high-pressure phase—features octahedral coordination where Si is surrounded by six O atoms, with bond lengths of 176–181 pm [5] [9]. The Si–O–Si bond angle ranges from 140° in α-tridymite to 180° in β-tridymite, influencing density and stability. Quartz (density: 2.648 g/cm³), cristobalite, and tridymite represent low-pressure crystalline forms with tetrahedral frameworks. In contrast, stishovite (density: 4.287 g/cm³) and coesite are high-pressure polymorphs with distorted rutile-like structures [5] [2]. Amorphous SiO₂, such as fused quartz or silica glass, lacks long-range order but retains short-range tetrahedral coordination, resulting in variable bond angles and reduced density (2.196 g/cm³) [5] [9].
Table 1: Structural Parameters of Key Silicon Dioxide Polymorphs
Polymorph | Coordination Number | Si–O Bond Length (pm) | Si–O–Si Angle (°) | Density (g/cm³) |
---|---|---|---|---|
α-Quartz | 4 | 161 | 144 | 2.648 |
α-Tridymite | 4 | 154–171 | 140 | 2.26 |
Cristobalite | 4 | 154–171 | 147 | 2.33 |
Stishovite | 6 | 176–181 | 130 | 4.287 |
Amorphous SiO₂ | 4 | 160–162 | 120–180 | 2.196 |
Silicon dioxide phase behavior is governed by temperature and pressure. At ambient conditions, α-quartz is the thermodynamically stable phase. It transitions to β-quartz at 573°C, accompanied by a volume change that can induce fracturing in ceramics or geological materials [5]. Above 870°C, tridymite forms, followed by cristobalite at 1,470°C. Melting occurs at 1,713°C for amorphous SiO₂, though crystalline phases exhibit higher melting points [5] [9]. Under high pressure (>10 GPa), quartz transforms to coesite and subsequently to stishovite (>16 GPa), with the latter’s octahedral coordination increasing ionic character in Si–O bonds [5] [2].
Molten SiO₂ displays anomalous properties akin to water: negative thermal expansion below ~1,750°C, a density maximum near 1,950°C (2.08 g/cm³), and a heat capacity minimum [5]. The glass transition temperature (Tg) for pure silica is ~1,475 K, where rapid cooling prevents crystallization, forming a metastable glass [5] [7]. Thermodynamic modeling confirms that silica glass (SiO₂(L)) and supercooled liquid share a unified Gibbs energy function, enabling predictions of stability under varying conditions [2].
Silicon dioxide is a wide-bandgap insulator with exceptional dielectric properties. The bandgap of amorphous SiO₂ is 9.1 eV, as determined by reflection electron energy loss spectroscopy (REELS) [3]. This large bandgap renders it optically transparent across ultraviolet, visible, and near-infrared spectra. Refractive indices vary with polymorph: α-quartz has indices of 1.544 (ordinary ray) and 1.553 (extraordinary ray), while fused silica exhibits isotropic indices near 1.46 [5] [9].
The dielectric strength is high (>10 MV/m), making silicon dioxide an ideal insulator in integrated circuits and capacitors [7] [9]. Surface electron affinity—measured via secondary electron coincidence spectroscopy—is 0.8 eV, facilitating applications in semiconductor passivation layers. Electronic defects, such as E' centers (oxygen vacancies), influence charge trapping but can be mitigated through controlled processing [3] [7].
Silicon dioxide demonstrates distinct mechanical responses under thermal and mechanical stress. The elastic modulus of amorphous SiO₂ is ~70 GPa, with compressive residual stresses near 1 GPa in thin-film configurations [7] [8]. Incorporation of dopants (e.g., boron or phosphorus in borosilicate/phosphosilicate glasses) reduces viscous flow temperatures to ~900°C, enabling planarization in microelectromechanical systems (MEMS) [7].
Under high pressure, stishovite’s octahedral coordination enhances hardness (Vickers hardness: ~33 GPa) but induces brittleness [5]. Radiation-shielding composites leverage SiO₂’s rigidity, with rare-earth or heavy-metal oxide additives increasing elastic moduli beyond 80 GPa while maintaining structural integrity under gamma-ray exposure [8]. In polymer composites (e.g., SiO₂/polyvinylidene fluoride), nanoparticle reinforcement improves tensile strength by 450% compared to pure polymers, attributed to optimized stress transfer at filler-matrix interfaces [4].
Table 2: Mechanical Properties of Silicon Dioxide Forms
Form | Elastic Modulus (GPa) | Compressive Stress (GPa) | Notable Characteristics |
---|---|---|---|
Fused Silica (Glass) | 70–75 | ~1 (film) | Low thermal expansion (5.5×10⁻⁷/K) |
α-Quartz | 76–97 | N/A | Anisotropic fracture toughness |
Stishovite | 290–310 | >10 | High-pressure phase; extreme hardness |
SiO₂/PVDF Composite | 2–4 (matrix-dependent) | N/A | 450% strength increase vs. pure polymer [4] |
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